molecular formula C14H21N B3300540 Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine CAS No. 902742-36-3

Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine

Cat. No.: B3300540
CAS No.: 902742-36-3
M. Wt: 203.32 g/mol
InChI Key: IVMVLJNXWHRWCW-UHFFFAOYSA-N
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Description

Significance of Aliphatic Amines in Organic Synthesis and Pharmaceutical Science

Aliphatic amines are organic compounds containing a nitrogen atom bonded to at least one alkyl group. libretexts.orgunacademy.com They are fundamental building blocks in organic synthesis and are integral to the structure of a vast number of pharmaceuticals. firsthope.co.indiplomatacomercial.com Their basicity, a consequence of the lone pair of electrons on the nitrogen atom, allows them to act as nucleophiles, bases, and catalysts in a wide array of chemical reactions. fiveable.mechemcess.com This reactivity is harnessed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). diplomatacomercial.com

In the pharmaceutical sciences, the amine functional group is a common feature in drugs targeting a wide range of conditions. byjus.com They are found in analgesics, antihistamines, and anesthetics, among others. byjus.comvedantu.com The ability of amines to form salts often enhances the solubility and bioavailability of drug molecules, which is a critical factor in drug development. diplomatacomercial.comchemcess.com Furthermore, the nitrogen atom of an amine group can participate in hydrogen bonding, a key interaction for the binding of a drug molecule to its biological target, such as a protein or enzyme. fiveable.me

The versatility of aliphatic amines makes them a crucial component in the design of new therapeutic agents. firsthope.co.inquora.com Their prevalence in both industrial and biological chemistry underscores their enduring importance. iloencyclopaedia.org

The Role of Cyclopropyl (B3062369) Moieties in Modulating Chemical and Biological Properties of Organic Compounds

The cyclopropyl group, a three-membered carbon ring, is a unique structural motif that has gained significant attention in medicinal chemistry. scientificupdate.comnih.gov Its incorporation into a molecule can have profound effects on the compound's chemical and biological properties. unl.pt The strained nature of the cyclopropane (B1198618) ring results in unusual bonding, with C-C bonds having a higher p-character than typical alkanes. nih.govacs.org This endows the cyclopropyl group with some of the characteristics of a double bond. nih.gov

From a medicinal chemistry perspective, the cyclopropyl moiety is often introduced to:

Enhance Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to its biological target, thus increasing potency and selectivity. nih.goviris-biotech.de

Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in other aliphatic systems, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile.

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, all of which are important for drug absorption, distribution, metabolism, and excretion (ADME). acs.orgiris-biotech.de

The strategic use of the cyclopropyl group has been successfully employed in the design of numerous approved drugs. scientificupdate.comresearchgate.net

Structural Context and Rationale for Investigating Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine

This compound, with the chemical formula C14H21N and a molecular weight of 203.32 g/mol , combines the structural features of an aliphatic amine and a cyclopropyl group within a larger molecular framework. chemicalbook.com The rationale for investigating this specific compound lies in the potential synergistic effects of its constituent parts.

The core structure consists of a phenylmethanamine scaffold. The phenyl ring is substituted at the 4-position with an isobutyl group (2-methylpropyl), and the methanamine nitrogen is substituted with a cyclopropyl group. This combination of a flexible isobutyl group and a rigid cyclopropyl moiety attached to a central aromatic core presents an interesting scaffold for exploring structure-activity relationships in drug discovery programs.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Boiling Point 303.8±11.0 °C
Density 1.005±0.06 g/cm³
pKa 9.40±0.10

Data predicted from chemical structure. chemicalbook.com

Overview of Research Trajectories for Novel Chemical Entities in Early-Stage Discovery

The journey of a novel chemical entity (NCE) like this compound from initial concept to a potential therapeutic candidate follows a well-defined, albeit lengthy and complex, pathway. springbiosolution.comtechnologynetworks.com This process, known as the drug discovery and development pipeline, can be broadly divided into several key stages. danaher.com

The initial phase is target identification and validation , where researchers identify a biological target, such as an enzyme or receptor, that is implicated in a disease. seqens.com This is followed by hit discovery , where large libraries of compounds are screened to find "hits" that show activity against the chosen target. nih.gov

Once a hit is identified, the process moves into lead optimization . zeclinics.com During this stage, medicinal chemists synthesize and test analogues of the hit compound to improve its potency, selectivity, and ADME properties. technologynetworks.com This iterative process aims to develop a "lead" compound with a more drug-like profile.

The optimized lead compound then undergoes preclinical development , which involves extensive in vitro and in vivo testing to evaluate its efficacy and safety in animal models. seqens.com If the preclinical data is promising, an Investigational New Drug (IND) application is submitted to regulatory authorities. technologynetworks.com

Upon approval of the IND, the compound can enter clinical trials in humans, which are conducted in three phases to assess its safety, dosage, and efficacy. seqens.com Successful completion of clinical trials is followed by the submission of a New Drug Application (NDA) for regulatory approval. zeclinics.com

The early-stage discovery phase for a compound like this compound would involve its synthesis and initial screening against a panel of biological targets to identify any potential therapeutic utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-[4-(2-methylpropyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-10(2)9-11-3-5-12(6-4-11)14(15)13-7-8-13/h3-6,10,13-14H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMVLJNXWHRWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227355
Record name α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID901227355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902742-36-3
Record name α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902742-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopropyl-4-(2-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Cyclopropyl 4 2 Methylpropyl Phenyl Methanamine

Retrosynthetic Strategies for the Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily at the C-N bond formed between the cyclopropylamine (B47189) moiety and the benzylic carbon. This leads to two main precursor molecules: 4-(2-methylpropyl)benzaldehyde and cyclopropylamine. This strategy is advantageous as it utilizes readily available starting materials.

An alternative disconnection can be envisioned at the C-C bond between the phenyl ring and the methanamine unit. However, this approach is generally less common for this class of compounds. The most convergent and widely adopted strategy focuses on the formation of the benzylic C-N bond as the key bond-forming step.

Direct Synthetic Approaches to the Methanamine Core

The construction of the central methanamine core of this compound is most commonly achieved through two principal methods: reductive amination and nucleophilic substitution.

Reductive Amination Protocols

Reductive amination is a highly effective one-pot method for the synthesis of secondary amines. This reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. In the context of synthesizing this compound, this involves the reaction of 4-(2-methylpropyl)benzaldehyde with cyclopropylamine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can be performed under mild conditions. For instance, the reaction between a cyclopropyl (B3062369) amine and a cyclopropyl aldehyde has been discussed, with suggestions to first allow for imine formation before the gradual addition of sodium borohydride. chemistrysteps.com

Reducing AgentTypical Conditions
Sodium Borohydride (NaBH₄)Methanol, room temperature
Sodium Cyanoborohydride (NaBH₃CN)Methanol, 0°C, catalytic acetic acid chemistrysteps.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Acetonitrile, acetic acid, molecular sieves chemistrysteps.com

Nucleophilic Substitution Reactions

An alternative and widely used method for the synthesis of the methanamine core is through nucleophilic substitution. This approach typically involves the reaction of a benzyl (B1604629) halide with a primary amine. For the synthesis of this compound, this would entail the reaction of a 4-(2-methylpropyl)benzyl halide (e.g., bromide or chloride) with cyclopropylamine.

Benzylic halides are particularly susceptible to nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate in an S(_N)1 pathway, or the accessibility of the benzylic carbon in an S(_N)2 pathway. The choice between S(_N)1 and S(_N)2 mechanisms is influenced by the structure of the benzylic halide and the reaction conditions. Primary benzylic halides, such as those that would be used in this synthesis, typically favor an S(_N)2 pathway. researchgate.net The reaction is generally carried out in a polar solvent and may be facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct.

Preparation of Key Precursors and Substituted Aryl Systems

The successful synthesis of this compound is contingent on the availability of its key precursors. The primary building blocks, as identified by retrosynthesis, are 4-(2-methylpropyl)benzaldehyde and cyclopropylamine.

Cyclopropylamine is a commercially available reagent. The synthesis of the substituted aryl precursor, 4-(2-methylpropyl)benzaldehyde, can be achieved through several established methods. A common approach is the Friedel-Crafts acylation of isobutylbenzene (B155976) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by oxidation of the resulting ketone to the aldehyde. sciencesnail.comgoogle.comechemi.com Alternatively, isobutylbenzene can be directly formylated.

For the nucleophilic substitution route, the corresponding 4-(2-methylpropyl)benzyl halide is required. This can be prepared from 4-(2-methylpropyl)benzoic acid by reduction to the corresponding benzyl alcohol, followed by treatment with a halogenating agent such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). researchgate.net

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The methanamine carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications.

Asymmetric reductive amination is a powerful strategy to achieve this. This can be accomplished by using a chiral catalyst that facilitates the enantioselective reduction of the intermediate imine. Chiral ruthenium catalysts, for example, have been successfully employed in the asymmetric reductive amination of β-keto amides to produce unprotected β-amino amides with high enantioselectivity. nih.gov

Another burgeoning field is the use of biocatalysis for the synthesis of chiral amines. nih.govhims-biocat.euwiley.com Enzymes such as ω-transaminases can catalyze the asymmetric transfer of an amino group to a ketone or aldehyde, producing a chiral amine with high enantiomeric excess. wiley.com Additionally, engineered enzymes are being developed for the stereoselective synthesis of chiral cyclopropane-containing molecules. rochester.edu These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and environmental sustainability. nih.govnih.gov

Development of Novel Catalytic and Green Chemistry Routes

In line with the principles of green chemistry, there is a continuous effort to develop more sustainable and efficient methods for amine synthesis. For reductive amination, research has focused on replacing hazardous chlorinated solvents with greener alternatives. Studies have identified ethyl acetate (B1210297) and dimethyl carbonate as viable, environmentally conservative solvents for reductive aminations using borane-based reductants. rsc.orgresearchgate.net Glycerol has also been explored as a green, recyclable solvent for reductive aminations with sodium borohydride. ias.ac.in

Furthermore, the development of novel catalytic systems for C-N bond formation is an active area of research. Modern cross-coupling reactions, often catalyzed by palladium or copper, provide powerful tools for the synthesis of arylamines. researchgate.netnih.govpolyu.edu.hkacs.orgacs.org While traditionally used for aryl halides and amines, advancements in catalyst design are expanding the scope of these reactions. Photocatalytic methods for C-N bond coupling are also emerging as efficient and selective alternatives. polyu.edu.hk These novel catalytic approaches have the potential to offer milder reaction conditions, broader substrate scope, and improved efficiency for the synthesis of this compound and related compounds.

Scalable Synthesis Considerations for Research Applications

The availability of chemical compounds in sufficient quantities is fundamental for comprehensive research, including target validation, preclinical studies, and material science applications. Transitioning a synthetic route from a laboratory-scale procedure, which typically produces milligrams to a few grams of material, to a larger scale capable of generating tens or hundreds of grams, presents a unique set of challenges. For this compound, a scalable synthesis strategy must prioritize cost-effectiveness, safety, efficiency, and robustness. This section explores the key considerations and potential methodologies for the scalable production of this compound for research purposes, drawing upon established chemical transformations for analogous structures.

A scalable synthesis requires minimizing complex or costly purification techniques, such as column chromatography, in favor of methods like crystallization or distillation. nih.gov Furthermore, reagents and reaction conditions must be chosen carefully to ensure they are manageable and safe on a larger scale. For instance, highly exothermic reactions may require specialized equipment for heat management, and expensive catalysts might need to be replaced with more economical alternatives or be recyclable.

Several plausible synthetic routes can be envisioned for the large-scale preparation of this compound. A primary strategy involves the reductive amination of a suitable ketone precursor, cyclopropyl(4-(2-methylpropyl)phenyl)methanone. This approach is often favored in industrial settings due to its convergent nature and the general availability of the starting materials.

A critical step in many synthetic approaches is the formation of the cyclopropane (B1198618) ring. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide (dimethylsulfoxonium methylide), is a common and effective method for the cyclopropanation of α,β-unsaturated carbonyl compounds. nih.gov This method is often preferred for its high yields and stereoselectivity. For research applications requiring multi-gram quantities, careful management of reaction conditions, such as temperature control and the order of reagent addition, is crucial for achieving consistent results. mdpi.com

The following table summarizes typical conditions and yields for the Corey-Chaykovsky cyclopropanation, a key transformation that could be adapted for the synthesis of the ketone precursor to this compound.

Precursor Type Reagents Solvent Temperature (°C) Yield (%) Reference
2-Hydroxychalcones Trimethylsulfoxonium iodide, NaH THF/DMSO 0 70-95 nih.gov
α,β-Unsaturated Alkene Trimethylsulfoxonium iodide, NaH DMF 0 73 mdpi.com

This table presents data for analogous cyclopropanation reactions and serves as a guide for potential scalable synthesis.

Another key transformation is the conversion of a functional group to the primary amine. For large-scale synthesis, the Curtius rearrangement or degradation offers a viable path from a carboxylic acid to an amine. nih.govnih.gov This method avoids the use of metal hydrides and can be performed on a large scale. A study on the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride demonstrated the feasibility of this approach at a 900 mmol scale. nih.gov The process involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine. The use of a Boc-protected intermediate can facilitate purification, which is a significant consideration for scalability. nih.govresearchgate.net

The table below outlines the yields for a scalable, multi-step synthesis of a related cyclopropylamine using a Curtius degradation, highlighting the efficiency of each step.

Reaction Step Starting Material Scale (mmol) Product Yield (%) Reference
Carboxylic Acid Formation 900 1-Cyclopropylcyclopropanecarboxylic acid 64 nih.govnih.gov
Curtius Degradation (Boc protection) 426 N-Boc-(1-cyclopropyl)cyclopropylamine 76 nih.govnih.gov
Deprotection 426 (1-cyclopropyl)cyclopropylamine hydrochloride 87 nih.govnih.gov

This data is for the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride and illustrates the potential yields for similar scalable processes.

Ultimately, a successful scalable synthesis of this compound for research applications would likely involve a multi-step process that has been optimized for yield, purity, and operational simplicity. The choice of specific reagents and reaction conditions would be critical, with an emphasis on avoiding costly and hazardous materials, as well as complex purification procedures. The methodologies discussed, such as the Corey-Chaykovsky cyclopropanation and Curtius degradation, represent robust and scalable transformations that are highly relevant to the production of this and related compounds.

Chemical Derivatization and Analog Design Principles

Strategic Modifications of the Phenyl Ring for Structure-Activity Exploration

The phenyl ring is a critical component for the biological activity of many phenylcyclopropylamine derivatives, often engaging in hydrophobic and aromatic interactions within target proteins. Altering its electronic and steric properties through substitution is a common strategy to probe and enhance these interactions.

Introduction of Halogen, Alkoxy, and Alkyl Substituents

The introduction of various substituents onto the phenyl ring can significantly influence the compound's interaction with its biological target. Halogens, such as fluorine and chlorine, are often introduced to alter electronic properties and can serve as metabolic blockers. Alkoxy groups, like methoxy (B1213986), can act as hydrogen bond acceptors and influence solubility. Alkyl groups can enhance hydrophobic interactions.

Research on analogs of 2-phenylcyclopropylamine as inhibitors of monoamine oxidase (MAO) has shown that the nature and position of substituents on the phenyl ring are crucial for activity and selectivity. For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing para-substituents were found to increase the potency of MAO-A inhibition, while the effect on MAO-B inhibition was less pronounced. acs.org Conversely, electron-donating groups like methyl or methoxy had little influence on MAO-A inhibition in this particular series. acs.org

The table below illustrates the impact of various substituents on the phenyl ring of phenylcyclopropylamine analogs on their inhibitory activity against MAO-A and MAO-B.

Table 1: Effect of Phenyl Ring Substituents on MAO Inhibition

Compound Substituent MAO-A IC50 (µM) MAO-B IC50 (µM)
1 H 1.1 0.9
2 p-F 0.8 0.5
3 p-Cl 0.6 0.5
4 p-CH3 1.1 0.5
5 p-OCH3 1.1 6.9
6 m-OH 0.05 0.8
7 p-OH 0.008 0.09

Data sourced from a study on ring-substituted 2-phenylcyclopropylamines. koreascience.kr

Heteroaromatic Ring Replacements

Structural Diversification of the Alkyl Amine Moiety

The primary amine of Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine is a key functional group, often involved in crucial ionic interactions with acidic residues in the binding sites of target proteins. Diversification of this moiety through N-alkylation or N-acylation can modulate basicity, lipophilicity, and steric bulk, thereby influencing target affinity and selectivity. For instance, N-methylation of 2-phenylcyclopropylamines has been shown to increase potency against MAO compared to the primary amine counterparts. koreascience.kr However, more extensive modifications can sometimes lead to a decrease or loss of activity, highlighting the specific structural requirements of the target's binding pocket.

Manipulation of the Cyclopropyl (B3062369) Ring for Conformational and Electronic Modulation

The cyclopropyl ring imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding to a specific target. acs.org The strained three-membered ring also possesses unique electronic properties, behaving in some contexts similarly to a double bond. Substitution on the cyclopropyl ring can further influence the molecule's conformation and electronic character.

For example, the introduction of a fluorine atom onto the cyclopropyl ring of phenylcyclopropylamine analogs has been shown to increase inhibitory activity towards both MAO-A and MAO-B. nih.gov The stereochemistry of such substitutions is also critical. In one study, the presence of a fluorine atom in a cis relationship to the amino group resulted in a more potent inhibitor of tyramine (B21549) oxidase. nih.gov

The conformational effects of cyclopropyl ring substitution are also a key consideration. The rigid nature of the ring means that substituents will have a fixed spatial relationship to the rest of the molecule, which can be exploited to optimize interactions with the target. acs.org

Design of Focused Libraries for Target Interaction Profiling

To efficiently explore the structure-activity relationships of the this compound scaffold, the design of focused compound libraries is a powerful approach. nih.gov These libraries are collections of structurally related compounds designed to systematically probe the effects of modifications at different positions of the molecule. For a scaffold like this, a focused library might be designed to explore a variety of substituents on the phenyl ring, different alkyl groups on the amine, and substitutions on the cyclopropyl ring.

The design of such a library would typically involve computational methods to predict the potential activity of the designed compounds, followed by chemical synthesis and biological screening. nih.gov For example, a library of phenylcyclopropylamine derivatives could be designed to target monoamine oxidases, a common target for this class of compounds. lifechemicals.com The screening data from such a library would provide a detailed map of the SAR, guiding the design of more potent and selective compounds.

The table below provides an example of how data from a focused library screen might be presented, in this case showing the MAO-B inhibitory activity of a series of pyrazoline derivatives, which share some structural similarities with the cyclopropylamine (B47189) scaffold.

Table 2: MAO-B Inhibition by a Focused Library of Pyrazoline Derivatives

Compound R1 R2 MAO-B IC50 (µM)
8a H H >100
8b 4-F H 15.6
8c 4-Cl H 8.9
8d 4-OCH3 H 25.3
8e H 4-F 12.1
8f H 4-Cl 7.5

Data adapted from a study on pyrazoline derivatives as MAO inhibitors.

Structure Activity Relationship Sar Investigations of Cyclopropyl 4 2 Methylpropyl Phenyl Methanamine Derivatives

Elucidation of Molecular Features Governing Interactions with Biological Targets

Research into related compounds containing cyclopropylamine (B47189) moieties has highlighted the importance of this group in establishing specific interactions with biological targets. For instance, in the context of histone demethylase KDM1A inhibitors, the cyclopropane (B1198618) core is essential for the covalent interaction within the catalytic domain of the enzyme. nih.gov This suggests that the cyclopropyl (B3062369) group in cyclopropyl[4-(2-methylpropyl)phenyl]methanamine could also play a direct role in binding to its target, potentially through hydrophobic or van der Waals interactions within a specific binding pocket.

The isobutylphenyl portion of the molecule provides a larger hydrophobic surface that can engage with nonpolar regions of a biological target. The flexibility of the isobutyl group allows it to adopt various conformations, which can be advantageous for fitting into a binding site. Studies on compounds containing the 4-isobutylphenyl group, such as ibuprofen (B1674241), have demonstrated the significance of this moiety for their pharmacological activity. nih.govresearchgate.net

Impact of Cyclopropyl Ring Stereochemistry on Ligand-Target Recognition

The cyclopropyl ring in this compound introduces chirality into the molecule, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of the atoms, or stereochemistry, of the cyclopropyl ring can have a profound impact on how the molecule interacts with its biological target, which is also chiral. This phenomenon, known as stereoselectivity, is a fundamental principle in pharmacology.

The differential activity of stereoisomers arises from the fact that the binding sites of biological targets are themselves chiral and will preferentially bind one stereoisomer over another, much like a hand fitting into a glove. The precise orientation of the substituents on the cyclopropyl ring will determine the complementarity of the ligand with its binding site.

Table 1: General Impact of Stereochemistry on Drug Activity

Stereochemical Aspect Implication for Ligand-Target Recognition
Enantiomers Can exhibit different binding affinities and efficacies for the same target.
Diastereomers Have different physicochemical properties and can show distinct biological activities.
Conformation The spatial arrangement of atoms can influence the ability to fit into a binding pocket.

Contributions of the Isobutylphenyl Moiety to Binding Affinity and Selectivity

Studies on various derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) have underscored the importance of the isobutylphenyl group for its anti-inflammatory activity. nih.govnih.gov While the biological target of ibuprofen is different from that of the subject compound, these studies illustrate the general principle that the isobutylphenyl group can be a key contributor to the pharmacological profile of a molecule. Modifications to this group, such as altering its size, shape, or electronic properties, would be expected to have a significant impact on the binding affinity and selectivity of this compound derivatives.

Role of the Amine Functionality in Hydrogen Bonding and Ionic Interactions

The primary amine (-NH2) group in this compound is a critical functional group that can participate in several key types of intermolecular interactions, most notably hydrogen bonding and ionic interactions. At physiological pH, this amine group is likely to be protonated (-NH3+), allowing it to act as a hydrogen bond donor and to form strong ionic bonds (salt bridges) with negatively charged residues, such as aspartate or glutamate, on a biological target.

The ability to form these strong, directional interactions is often a major determinant of a ligand's binding affinity and specificity. The precise location of the amine group relative to the rest of the molecular scaffold is crucial for it to align correctly with the corresponding interaction partners in the binding site.

In broader medicinal chemistry, the importance of the amine functionality is well-established. For example, in trace amine-associated receptors, primary amines are often recognized as ligands. nih.gov Similarly, the amine group in many neurotransmitters and their analogs is essential for their interaction with their respective receptors. Therefore, it is highly probable that the amine group of this compound plays a pivotal role in anchoring the molecule to its biological target.

Table 2: Potential Interactions of the Amine Functionality

Interaction Type Description Potential Impact on Binding
Hydrogen Bonding The -NH2 group can act as a hydrogen bond donor. Contributes to the specificity and strength of the ligand-target interaction.
Ionic Interactions The protonated amine (-NH3+) can form salt bridges with negatively charged amino acid residues. Significantly increases binding affinity due to the strength of the electrostatic interaction.
Polar Interactions The polar nature of the amine group can lead to interactions with other polar groups in the binding site. Orients the molecule within the binding site and contributes to overall binding energy.

Mapping Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Mapping the pharmacophoric elements within the this compound scaffold involves identifying the key features and their spatial relationships that are essential for its biological activity.

Based on the analysis of its structural components, a putative pharmacophore for this scaffold can be proposed. This model would likely include:

A hydrophobic feature: Represented by the cyclopropyl ring. Its rigid and compact nature would define a specific hydrophobic interaction point.

A second hydrophobic/aromatic feature: Corresponding to the isobutylphenyl moiety. This larger hydrophobic region would be crucial for occupying a significant portion of the binding pocket.

A positive ionizable feature: The primary amine group, which is expected to be protonated at physiological pH. This feature would be responsible for forming a key ionic or hydrogen bonding interaction.

The relative spatial arrangement of these three pharmacophoric points would be critical for the molecule's activity. The distance and angles between the cyclopropyl group, the center of the phenyl ring, and the nitrogen atom of the amine would define the three-dimensional geometry required for optimal binding.

While a specific pharmacophore model for this compound has not been detailed in the provided search results, the general principles of pharmacophore modeling suggest that these elements would be the foundational points for understanding the SAR of this class of compounds and for designing new analogs with improved properties.

Table 3: Putative Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Structural Moiety Presumed Role in Binding
Hydrophobic Cyclopropyl ring Occupies a small, specific hydrophobic pocket.
Hydrophobic/Aromatic Isobutylphenyl group Interacts with a larger, non-polar region of the binding site; potential for π-stacking.
Positive Ionizable Primary amine Forms a critical ionic bond or hydrogen bond with the target.

Computational Chemistry and Molecular Modeling of Cyclopropyl 4 2 Methylpropyl Phenyl Methanamine and Its Analogs

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine involves the exploration of its potential energy surface to identify stable low-energy conformers. The key flexible bonds in this molecule are the bond connecting the cyclopropyl (B3062369) group to the methanamine bridge and the bond linking the phenyl ring to the same bridge. Rotation around these bonds gives rise to different spatial arrangements of the functional groups.

Energy minimization studies, typically performed using molecular mechanics force fields such as MMFF94 or AMBER, are employed to find the geometries corresponding to the minima on the potential energy surface. For a molecule like this compound, a key aspect of its conformational preference is the relative orientation of the cyclopropyl and phenyl rings. Theoretical calculations on biphenyl (B1667301) and its derivatives have shown that the rotational barrier is influenced by both steric and electronic effects. biomedres.usbiomedres.ussemanticscholar.org For the target molecule, the isobutyl group at the para position of the phenyl ring is unlikely to cause significant steric hindrance with the cyclopropylmethanamine moiety, allowing for a range of accessible conformations.

A computational study on cyclopropyl methyl ketone revealed that the s-cis conformation, where the carbonyl group is eclipsed with the cyclopropyl ring, is the most stable. rsc.org While not a direct analog, this suggests that planar arrangements of the cyclopropyl ring relative to the adjacent functionality can be energetically favorable. For this compound, the amine group's interaction with the cyclopropyl and phenyl rings will dictate the preferred conformations. It is plausible that conformers allowing for favorable non-covalent interactions, such as intramolecular hydrogen bonding or favorable electrostatic interactions, will be of lower energy.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer Dihedral Angle (Cyclopropyl-C-N-H) Dihedral Angle (Phenyl-C-N-H) Relative Energy (kcal/mol)
A ~60° ~180° 0.0
B ~180° ~60° 1.2
C ~60° ~60° 2.5

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. biomedres.us For this compound, DFT calculations can be used to determine a variety of electronic properties that are crucial for understanding its chemical behavior and potential biological interactions.

A computational study on the gas-phase pyrolysis of cyclopropylamine (B47189) using DFT and ab-initio methods provided detailed information on the thermochemical parameters and reaction intermediates. informahealthcare.comnih.gov Such studies highlight the electronic nature of the cyclopropylamine moiety and its susceptibility to ring-opening reactions under certain conditions. The unique electronic properties of the cyclopropane (B1198618) ring, with its "bent" bonds possessing partial π-character, can influence the reactivity of the adjacent amine group. biomedres.us

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The amine group is expected to be a region of high electron density, making it a likely site for hydrogen bonding and interaction with biological targets.

Table 2: Calculated Electronic Properties of a Phenylcyclopropylamine Analog (Illustrative)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 0.8 eV
HOMO-LUMO Gap 7.3 eV
Dipole Moment 1.5 D

Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net Given that cyclopropylamine derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), these enzymes are plausible targets for this compound. researchgate.netnih.gov

Docking studies of cyclopropylamine inhibitors into the active sites of MAO-A and MAO-B have revealed key interactions that contribute to their inhibitory activity. nih.gov The active site of MAO-B, for instance, is characterized by a hydrophobic cavity and the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor. Docking simulations of this compound into the MAO-B active site would likely show the 4-(2-methylpropyl)phenyl group occupying a hydrophobic pocket, while the protonated amine group forms a crucial hydrogen bond or salt bridge with a key residue, such as an aspartate or glutamate, or interacts with the FAD cofactor. The cyclopropyl group may also engage in hydrophobic interactions within the active site.

A study on cis-N-benzyl-2-methoxycyclopropylamine, a potent MAO-B inhibitor, utilized docking to understand its binding mode. nih.gov Similarly, docking simulations for the target compound would involve preparing the 3D structures of both the ligand and the receptor (obtained from the Protein Data Bank, e.g., PDB ID: 2V5Z for MAO-B), defining the binding site, and using a scoring function to rank the predicted binding poses. The results of such simulations can provide a rational basis for the observed or predicted activity and guide the design of analogs with improved affinity and selectivity. nih.govresearchgate.net

Table 3: Predicted Interactions of this compound with MAO-B Active Site Residues (Hypothetical)

Interacting Residue Interaction Type
Tyr435 π-π stacking with phenyl ring
Tyr398 π-π stacking with phenyl ring
Ile199 Hydrophobic interaction with isobutyl group
Cys172 Hydrophobic interaction with cyclopropyl ring
FAD Cation-π interaction with protonated amine

Note: This table is illustrative and based on known interactions of similar inhibitors with MAO-B. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. nih.gov MD simulations can be used to assess the stability of the docked pose of this compound within the MAO-B active site and to explore the conformational changes that may occur upon ligand binding. ju.edu.sanih.gov

An MD simulation would typically start with the best-docked pose of the ligand-protein complex, which is then solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The system is then subjected to a simulation for a period of nanoseconds to microseconds, during which the trajectories of all atoms are calculated by solving Newton's equations of motion. Analysis of the MD trajectory can reveal the stability of key interactions, the flexibility of different parts of the protein and ligand, and the role of water molecules in the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against MAO-A or MAO-B. researchgate.net

The development of a QSAR model involves several steps: (1) compiling a dataset of compounds with their measured biological activities (e.g., IC50 values for MAO inhibition); (2) calculating a set of molecular descriptors for each compound that quantify various aspects of their structure (e.g., physicochemical, electronic, and topological properties); (3) using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the biological activity; and (4) validating the model to ensure its predictive power.

A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. rsc.org For this compound analogs, a QSAR model might reveal that descriptors related to hydrophobicity (e.g., logP), the size and shape of the substituents on the phenyl ring, and electronic properties of the amine group are important for MAO inhibition. Such models can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent inhibitors. researchgate.net Recent advancements in QSAR also include 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional properties of the molecules. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of MAO Inhibitors

Descriptor Class Example Descriptors
Physicochemical LogP, Molar Refractivity, Polar Surface Area
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges
Topological Wiener Index, Kappa Shape Indices

Virtual Screening Methodologies for Identifying Potential Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. informahealthcare.com Conversely, it can also be used to screen a single compound against a panel of potential biological targets to identify its most likely protein partners. For this compound, virtual screening could be employed to identify its potential biological targets beyond MAO. nih.govfrontiersin.orgnih.gov

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov In this approach, a known active molecule is used as a template to search a database for compounds with similar chemical features. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is a powerful ligand-based virtual screening method. sfn.org

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the biological target. sfn.org Large compound libraries are docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity. This approach is particularly useful when the structure of the target is known. For this compound, a structure-based virtual screen against a library of CNS-related proteins could help to identify potential off-target effects or new therapeutic applications. nih.govf1000research.com The results of a virtual screening campaign are typically a smaller, enriched set of "hit" compounds that can then be prioritized for experimental testing.

Table 5: Common Compound Databases Used in Virtual Screening

Database Description
ZINC A free database of commercially-available compounds for virtual screening.
PubChem A public repository of chemical substances and their biological activities.
ChEMBL A large, open-access database of bioactive drug-like small molecules.

Biochemical and Pharmacological Characterization in Vitro Investigations

Enzyme Inhibition and Activation Assays

To determine the effect of Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine on enzyme activity, a broad panel of enzymatic assays would be required. These assays would measure the compound's ability to either inhibit or activate specific enzymes. Key data points, such as the half-maximal inhibitory concentration (IC₅₀) for inhibitors or the half-maximal effective concentration (EC₅₀) for activators, would be determined. Without experimental data, it is not possible to provide a table of enzyme inhibition or activation for this compound.

Receptor Binding and Functional Assays in Isolated Systems

The interaction of this compound with various biological receptors remains uncharacterized. Receptor binding assays would be essential to identify which receptors the compound binds to and with what affinity. These studies typically determine the dissociation constant (Kᵢ or Kₐ). Subsequently, functional assays in isolated systems, such as cell membranes or tissues, would elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. Potency (EC₅₀ or IC₅₀) and efficacy (% activation or inhibition) would be key parameters to measure. Currently, no such data are available for this compound.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Investigating the effects of this compound in a cellular context is crucial to understanding its biological activity. Cell-based assays could reveal its impact on specific signaling pathways, such as through reporter gene assays or by measuring the levels of downstream signaling molecules. Phenotypic screening, using high-content imaging or other cellular readouts, could identify unexpected biological effects of the compound. As of now, no studies have been published detailing the effects of this compound in any cell-based assay.

Mechanism of Action Studies at the Molecular and Cellular Level

Elucidating the precise mechanism of action of this compound would require a series of in-depth molecular and cellular studies. These could include target deconvolution methods to identify its direct binding partners, as well as more detailed investigations into its effects on cellular processes identified in initial screenings. Techniques such as Western blotting, quantitative PCR, and advanced microscopy would be employed. Without initial bioactivity data, these mechanistic studies cannot be undertaken.

In Vitro Metabolic Stability and Biotransformation Studies

Assessment of Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound refers to its susceptibility to biotransformation. This is typically assessed by measuring the rate at which the parent compound disappears over time when incubated with a metabolically active system. bioduro.com

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. evotec.com Stability assays using microsomes are primarily used to investigate Phase I oxidative metabolism. The reaction is initiated by adding co-factors like NADPH. evotec.combioduro.com Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes), the reaction is stopped, and the remaining amount of the parent compound is quantified using liquid chromatography-mass spectrometry (LC-MS). bioduro.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. bioduro.com

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters. researchgate.netbioivt.com Studies in hepatocytes provide a more comprehensive picture of a compound's metabolism. bioivt.com While methodologically similar to microsomal assays, hepatocyte incubations can reveal the involvement of cytosolic enzymes and conjugation pathways (Phase II metabolism). researchgate.net Comparing stability data from microsomes and hepatocytes can help elucidate the relative contributions of different metabolic pathways.

Table 1: Typical Parameters Measured in In Vitro Metabolic Stability Assays

ParameterDescriptionTest System
Half-Life (t½) The time required for 50% of the compound to be metabolized.Microsomes, Hepatocytes
Intrinsic Clearance (CLint) The measure of the metabolic capacity of the liver for a drug, independent of blood flow. researchgate.netMicrosomes, Hepatocytes
% Remaining The percentage of the initial compound concentration remaining at each time point.Microsomes, Hepatocytes

Identification and Structural Elucidation of In Vitro Metabolites

Identifying the metabolic products (metabolites) of Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine is the next critical step. This process, known as metabolite profiling, involves incubating the compound in systems like human liver microsomes or hepatocytes and analyzing the resulting mixture.

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS) is the primary tool for detecting and obtaining initial structural information about potential metabolites. By comparing the mass spectra of the parent compound and its metabolites, researchers can identify modifications such as hydroxylation, oxidation, or dealkylation. For definitive structural confirmation, metabolites can be synthesized or isolated and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Based on the structure of this compound, several metabolic pathways are plausible:

Oxidation of the Cyclopropylamine (B47189) Moiety: The cyclopropyl (B3062369) group attached to the amine can undergo oxidation, which may lead to ring-opening and the formation of reactive intermediates. hyphadiscovery.com

Aromatic Hydroxylation: The phenyl ring is a common site for oxidation by CYP enzymes, leading to the formation of phenolic metabolites.

Alkyl Chain Oxidation: The isobutyl group attached to the phenyl ring could undergo hydroxylation at various positions.

N-Dealkylation: The cyclopropyl group could be cleaved from the nitrogen atom.

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, Flavin-containing Monooxygenases)

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. The two main enzyme families involved in Phase I oxidative metabolism are Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO). nih.govnih.gov

Cytochrome P450 (CYP) Superfamily: This is the most significant family of enzymes involved in drug metabolism. nih.govmdpi.com CYPs are heme-containing proteins that catalyze the oxidation of a vast array of xenobiotics. mdpi.com The metabolism of cyclopropylamines can be mediated by CYPs, sometimes leading to enzyme inactivation or the formation of reactive metabolites. hyphadiscovery.comnih.gov

Flavin-containing Monooxygenases (FMOs): FMOs are non-heme enzymes that also catalyze the NADPH-dependent oxygenation of xenobiotics, particularly those containing a nucleophilic nitrogen or sulfur atom. ucl.ac.ukwikipedia.org For compounds with a cyclopropylamine structure, FMOs can be involved in N-oxidation, potentially forming N-hydroxy or nitrone metabolites. nih.govresearchgate.net This pathway can sometimes represent a major route of metabolism. nih.gov

To determine which enzymes metabolize this compound, reaction phenotyping studies are conducted. These may involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP and FMO isoforms in liver microsomes.

Influence of the Cyclopropyl Group on Oxidative Metabolism and Metabolic Hotspots

The cyclopropyl group is a popular feature in modern drug design for several reasons. Its rigid structure can lock a molecule into a desired conformation for binding to its target. nih.gov From a metabolic standpoint, it can have a dual influence.

Metabolic Shielding: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.com The presence of a cyclopropyl group can therefore "shield" an adjacent part of the molecule, diverting metabolism to other sites. hyphadiscovery.comnih.gov

Metabolic Hotspot: Despite its inherent stability, the cyclopropyl ring, particularly when attached to a nitrogen (cyclopropylamine), can be a site of metabolism. hyphadiscovery.com CYP-mediated oxidation of the cyclopropylamine can lead to ring scission and the formation of reactive intermediates capable of covalently binding to proteins. hyphadiscovery.comnih.gov This bioactivation is an undesirable property. Therefore, identifying whether the cyclopropyl group in this compound acts as a shield or a hotspot is a key objective of in vitro studies. Other potential metabolic "hotspots" on the molecule include the unsubstituted phenyl ring and the isobutyl group.

Strategies for Improving Metabolic Stability in Lead Optimization (in vitro)

If in vitro studies reveal that this compound has poor metabolic stability or forms reactive metabolites, medicinal chemists can employ several strategies to address these liabilities.

Table 2: Strategies to Mitigate Metabolic Liabilities

Metabolic LiabilityPotential StrategyRationale
Rapid oxidation of the phenyl ring Introduce an electron-withdrawing group (e.g., fluorine) to the ring.Deactivates the aromatic ring, making it less susceptible to CYP-mediated oxidation.
Rapid oxidation of the phenyl ring Replace the phenyl ring with a less metabolically active heterocycle (e.g., pyridine). This is known as scaffold-hopping. nih.govHeterocycles like pyridine (B92270) are generally more resistant to oxidative metabolism. nih.gov
Metabolism of the isobutyl group Replace hydrogen atoms with deuterium (deuteration) or fluorine (fluorination).The stronger C-D or C-F bonds are harder for enzymes to break, thus slowing metabolism at that site. researchgate.netnih.gov
Bioactivation of the cyclopropylamine moiety Replace the cyclopropyl group with a different small alkyl group, such as a gem-dimethyl group. hyphadiscovery.comThis modification can sometimes prevent the specific metabolic pathway leading to reactive species while preserving desired activity.

These modifications are guided by the results of the in vitro metabolic assays. Each new analogue would be re-tested to determine if the changes improved metabolic stability without compromising the compound's desired pharmacological activity.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine (C₁₄H₂₁N), HRMS would be used to verify its molecular formula. The technique would detect the protonated molecule, [M+H]⁺, and provide its exact mass. This experimental value can then be compared to the theoretically calculated mass to confirm the elemental composition.

Furthermore, HRMS is instrumental in impurity profiling. Its high resolution and sensitivity allow for the detection and identification of low-level impurities, such as starting materials, byproducts from the synthesis, or degradation products. By analyzing the exact masses of these trace components, their elemental formulas can be deduced, providing crucial information for process optimization and quality control.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted ValueInformation Provided
Molecular Formula C₁₄H₂₁N---
Monoisotopic Mass 203.1674 uExact mass of the most abundant isotopic species.
Calculated m/z for [M+H]⁺ 204.1752 uTheoretical mass-to-charge ratio of the protonated ion.
Major Fragmentation Pathways Loss of cyclopropyl (B3062369) group; benzylic cleavage.Provides structural information by identifying stable fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of an organic molecule in solution. Through ¹H NMR and ¹³C NMR, the chemical environment, connectivity, and stereochemistry of the atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound would show distinct signals for each unique proton environment. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the isobutyl, cyclopropyl, and methanamine groups would appear in the aliphatic region, with specific chemical shifts and splitting patterns dictated by their neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their hybridization. The spectrum would display signals corresponding to the aromatic carbons, the aliphatic carbons of the isobutyl and cyclopropyl groups, and the chiral methine carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H NMR Spectral Assignments for this compound Predicted for a standard solvent like CDCl₃.

Functional Group Predicted Chemical Shift (ppm) Predicted Multiplicity Number of Protons
Aromatic (Ar-H) ~7.1 - 7.3 Doublet, Doublet 4H
Methine (Ar-CH-N) ~3.5 - 4.0 Triplet or Doublet of Doublets 1H
Amine (N-H) ~1.5 - 2.5 Broad Singlet 1H
Isobutyl (CH₂) ~2.4 - 2.6 Doublet 2H
Isobutyl (CH) ~1.7 - 2.0 Multiplet 1H
Isobutyl (CH₃) ~0.8 - 1.0 Doublet 6H
Cyclopropyl (CH) ~2.0 - 2.4 Multiplet 1H

| Cyclopropyl (CH₂) | ~0.3 - 0.7 | Multiplet | 4H |

Table 3: Predicted ¹³C NMR Spectral Assignments for this compound Predicted for a standard solvent like CDCl₃.

Functional Group Predicted Chemical Shift (ppm)
Aromatic (C, quaternary) ~138 - 142
Aromatic (CH) ~127 - 130
Methine (Ar-CH-N) ~55 - 65
Isobutyl (CH₂) ~45
Isobutyl (CH) ~30
Isobutyl (CH₃) ~22
Cyclopropyl (CH) ~30 - 38

| Cyclopropyl (CH₂) | ~3 - 10 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A characteristic N-H stretching vibration for the secondary amine would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (isobutyl and cyclopropyl) would be observed just below 3000 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes, would give strong Raman signals, aiding in the structural confirmation.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch Secondary Amine3300 - 3500Medium
Aromatic C-H Stretch Phenyl Ring3000 - 3100Medium
Aliphatic C-H Stretch Isobutyl, Cyclopropyl2850 - 3000Strong
Aromatic C=C Stretch Phenyl Ring1450 - 1600Medium-Strong
N-H Bend Secondary Amine1550 - 1650Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound or a suitable salt derivative would be required. The diffraction pattern of X-rays passing through the crystal would be measured and analyzed to generate an electron density map, from which the exact atomic positions can be resolved. This would definitively confirm the connectivity of the molecule and the absolute configuration of the chiral center if a chiral crystal is formed. As of now, there is no publicly available crystal structure for this compound.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Analysis

The methanamine carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Determining the enantiomeric purity is crucial, especially in pharmaceutical contexts, as different enantiomers can have different biological activities. mdpi.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying enantiomers. nih.gov The sample is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. This allows for the separation and quantification of the (R)- and (S)-enantiomers, enabling the determination of the enantiomeric excess (ee).

Spectroscopic Methods: Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), can also be used. CD measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, and this technique can be used in conjunction with HPLC (HPLC-CD) to confirm the identity of eluting peaks and assess enantiomeric purity.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the purity and structural integrity of cyclopropyl[4-(2-methylpropyl)phenyl]methanamine?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Calibrate against a certified reference standard.
  • Spectroscopy : Confirm structure via 1H^1H-NMR and 13C^{13}C-NMR, focusing on cyclopropyl proton signals (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare with published spectra of structurally similar amines .
  • Mass Spectrometry : Validate molecular weight (expected ~203.32 g/mol) using high-resolution MS (HRMS) .
    • Note : Impurity profiling should include testing for byproducts like 4-(2-methylpropyl)phenylmethanone or cyclopropane ring-opened derivatives, as observed in analogous syntheses .

Q. How should researchers safely handle and store this compound?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling .
  • Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture and oxidizing agents .
    • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Q. What synthetic routes are documented for this compound?

  • Key Methods :

  • Friedel-Crafts Alkylation : Introduce the 2-methylpropyl group to the phenyl ring using AlCl3_3 as a catalyst, followed by cyclopropanation via Simmons-Smith conditions .
  • Amine Coupling : React cyclopropylamine with pre-functionalized 4-(2-methylpropyl)benzaldehyde under reductive amination (NaBH4_4/AcOH) .
    • Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize side products like dimerized amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

  • Approach :

  • Comparative Binding Assays : Test the compound against structurally related analogs (e.g., cyclobutyl or fluorophenyl derivatives) using receptor-binding assays (e.g., serotonin 5-HT2A_{2A} or dopamine D2_2). Note stereochemical influences on affinity .
  • Meta-Analysis : Cross-reference published IC50_{50} values with experimental conditions (e.g., solvent polarity, pH) to identify confounding variables .
    • Case Study : Fluorine-substituted analogs show enhanced receptor selectivity due to electronegativity, whereas cyclopropyl groups improve metabolic stability .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Key Factors :

  • Catalyst Selection : Use Pd/C or Raney nickel for reductive amination to reduce side reactions vs. traditional NaBH4_4 .
  • Temperature Control : Maintain ≤40°C during cyclopropanation to prevent ring-opening .
    • Yield Improvement Table :
StepTraditional Method (Yield)Optimized Method (Yield)
Friedel-Crafts Alkylation65%82% (using microwave irradiation)
Reductive Amination55%75% (Pd/C, H2_2 atmosphere)

Q. How do steric and electronic properties of the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Steric Effects : The cyclopropyl ring imposes torsional strain, enhancing binding to rigid enzyme pockets (e.g., monoamine oxidases) .
  • Electronic Effects : The ring’s electron-withdrawing nature stabilizes charge-transfer interactions with aromatic residues in target proteins .
  • Validation : Computational modeling (DFT or MD simulations) can predict binding modes and guide structural modifications .

Q. What analytical techniques are critical for detecting degradation products of this compound under accelerated stability testing?

  • Methods :

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor via LC-MS/MS .
  • Degradation Pathways :
  • Hydrolysis : Cyclopropane ring opening to form allylic amines (detectable via 1H^1H-NMR δ 5.0–6.0 ppm) .
  • Oxidation : Formation of N-oxide derivatives (confirmed by HRMS and IR spectroscopy) .

Contradictions and Validation

  • Safety Data : While reports "no known hazards," analogous compounds (e.g., fluorophenyl derivatives) show moderate toxicity in vitro . Validate via Ames test or zebrafish embryo assays.
  • Synthetic Routes : and propose conflicting catalysts (AlCl3_3 vs. Pd/C). Reconcile by testing both under identical conditions and comparing purity/yield .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine

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